1-[[(2-Methylpyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid
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Overview
Description
1-[[(2-Methylpyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid is a complex organic compound that features a pyrazole ring and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(2-Methylpyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using acyl chlorides or anhydrides.
Formation of the Amide Bond: The amide bond is formed by reacting the pyrazole derivative with an amine under dehydrating conditions.
Cyclohexane Carboxylic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[[(2-Methylpyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the cyclohexane carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives or cyclohexane carboxylic acid derivatives.
Scientific Research Applications
1-[[(2-Methylpyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[[(2-Methylpyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazole-3-carboxylic acid: Shares the pyrazole ring but lacks the cyclohexane carboxylic acid moiety.
Cyclohexane-1-carboxylic acid: Contains the cyclohexane carboxylic acid moiety but lacks the pyrazole ring.
1-[[(2-Methylpyrazole-3-carbonyl)amino]methyl]benzene-1-carboxylic acid: Similar structure but with a benzene ring instead of a cyclohexane ring.
Uniqueness
1-[[(2-Methylpyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid is unique due to its combination of a pyrazole ring and a cyclohexane carboxylic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[[(2-methylpyrazole-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-16-10(5-8-15-16)11(17)14-9-13(12(18)19)6-3-2-4-7-13/h5,8H,2-4,6-7,9H2,1H3,(H,14,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXMCYNBRUMKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2(CCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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